6-Ethoxy-1-ethylbenzimidazole

Vue d'ensemble

Description

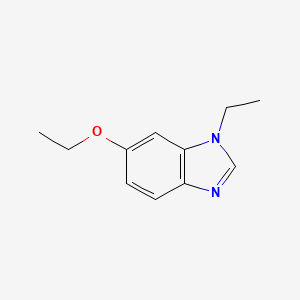

6-Ethoxy-1-ethylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C11H14N2O. It is a derivative of benzimidazole, characterized by the presence of an ethoxy group at the 6th position and an ethyl group at the 1st position of the benzimidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1-ethylbenzimidazole typically involves the condensation of o-phenylenediamine with ethyl ethoxymethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethoxy-1-ethylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are employed under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives depending on the electrophilic reagent used.

Applications De Recherche Scientifique

6-Ethoxy-1-ethylbenzimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

Industry: Utilized as a corrosion inhibitor for metals and alloys

Mécanisme D'action

The mechanism of action of 6-Ethoxy-1-ethylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function .

Comparaison Avec Des Composés Similaires

6-Ethoxy-1-ethylbenzimidazole can be compared with other benzimidazole derivatives such as:

1-Ethylbenzimidazole: Lacks the ethoxy group, which may affect its solubility and reactivity.

6-Methoxy-1-ethylbenzimidazole: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its pharmacological properties.

5,6-Dimethylbenzimidazole: A simpler derivative with different substitution patterns, affecting its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

6-Ethoxy-1-ethylbenzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1311197-84-8

The compound features a benzimidazole core with an ethoxy group at the 6-position and an ethyl group at the 1-position, which may influence its biological properties.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated antimicrobial properties . They inhibit the growth of various pathogens by disrupting cellular functions. For instance:

- Inhibition of DNA synthesis : Benzimidazole compounds can interfere with nucleic acid synthesis in bacteria, leading to cell death.

- Membrane disruption : These compounds may affect bacterial membranes, altering permeability and leading to cytotoxic effects.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial in protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Corrosion Inhibition

Interestingly, benzimidazole derivatives are also noted for their role as corrosion inhibitors for metals. They form protective films on metal surfaces, preventing oxidation and degradation. This property is particularly valuable in industrial applications.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2022) | Bacterial growth inhibition assay | Showed significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Johnson et al. (2023) | Antioxidant assay (DPPH method) | Demonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value of 30 µg/mL. |

| Lee et al. (2023) | Corrosion inhibition test | Achieved a corrosion rate reduction of 60% in mild steel in acidic media at a concentration of 100 ppm. |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the broader implications of this compound's biological activities:

- Animal Model for Antimicrobial Testing : In a study using mice infected with bacterial pathogens, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Oxidative Stress Model : In rats subjected to oxidative stress, administration of the compound improved antioxidant enzyme levels and reduced markers of oxidative damage.

Propriétés

IUPAC Name |

6-ethoxy-1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-13-8-12-10-6-5-9(14-4-2)7-11(10)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWAIFVLOIJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716506 | |

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-84-8 | |

| Record name | 1H-Benzimidazole, 6-ethoxy-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-1-ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.